molecular formula C18H18N4O2S B14089107 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B14089107
M. Wt: 354.4 g/mol
InChI Key: RZQOLJANTYUVQV-CIAFOILYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-methoxyphenyl ethylidene acetohydrazide under specific reaction conditions, such as refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazide linkage may facilitate the formation of hydrogen bonds or other interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)ethyl 4-fluorophenyl ether
  • 2-(1H-benzimidazol-2-ylsulfanyl)ethyl 4-methylphenyl ether
  • (1H-benzimidazol-2-ylsulfanyl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential for interactions with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H18N4O2S/c1-12(13-7-9-14(24-2)10-8-13)21-22-17(23)11-25-18-19-15-5-3-4-6-16(15)20-18/h3-10H,11H2,1-2H3,(H,19,20)(H,22,23)/b21-12+

InChI Key

RZQOLJANTYUVQV-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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